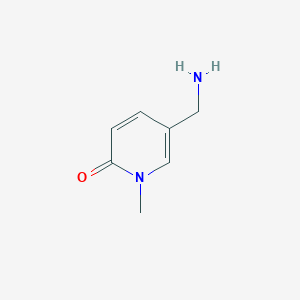

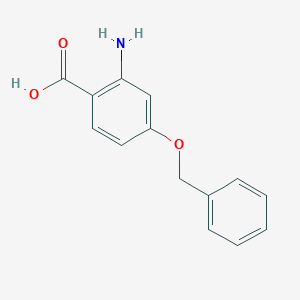

![molecular formula C7H4N2O2S B1290462 [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid CAS No. 857969-93-8](/img/structure/B1290462.png)

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid” is a type of heterocyclic compound . It is a part of the thiazolopyridine family, which has been known for their diverse biological activity and clinical applications .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives has been reported in several studies. For instance, these compounds can be efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of “[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid” has been established by spectral data and a single-crystal X-ray diffraction analysis .Scientific Research Applications

Electroluminescent Devices

Thiazolo[5,4-d]thiazoles, which are structurally similar to [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid, have been utilized as organic hosts in electroluminescent devices. These compounds exhibit excellent electronic structures suitable for optoelectronic materials, with energy gaps in the range of 2.5–3.0 eV. They demonstrate potential as novel, low-weight, and fully organic dopants for electroluminescent devices, showing unique yellowish-green and yellow-green emissions .

Organic Semiconductors

The thiazolo[5,4-d]thiazole moiety is known for its high oxidative stability and rigid planar structure, which enables efficient intermolecular π–π overlap. This makes it a promising building block in the synthesis of semiconductors for plastic electronics. Aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which share a core similarity with [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid, are easily prepared and have been recognized for their high potential in organic photovoltaics .

Dye-Sensitized Solar Cells

Thiazolothiazoles, which are closely related to [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid, have been widely used in optoelectronic devices such as dye-sensitized solar cells. Their unique electronic properties contribute to the efficiency of these solar cells .

Organic Field-Effect Transistors

Due to their favorable electronic properties, thiazolothiazoles are also employed in organic field-effect transistors (OFETs). The electron-deficient nature and planar structure of these compounds facilitate charge transport, which is crucial for the performance of OFETs .

Photophysical Research

The photophysical properties of thiazolo[5,4-d]thiazoles make them valuable for research in understanding light-matter interactions. These properties include absorption and emission spectra, which are essential for developing new materials for photonic applications .

Material Science

Thiazolo[5,4-d]thiazoles serve as an important class of materials in the broader field of material science. Their synthesis and the exploration of their properties are vital for the advancement of new materials with potential applications in various fields, including electronics and photonics .

Synthetic Chemistry

The synthetic methodologies developed for thiazolothiazoles are of significant interest. These methodologies enable the creation of a wide range of materials with diverse properties, opening up possibilities for novel applications in chemistry and related disciplines .

Molecular Electronics

The bipolar character and π-conjugated structure of thiazolo[5,4-d]thiazoles, akin to [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid, make them suitable for use in molecular electronics. They can function as components in molecular diodes, transistors, and other electronic devices at the molecular level .

Mechanism of Action

properties

IUPAC Name |

[1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-2-1-3-8-5(4)12-6/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTHXIAIFQXDIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630976 |

Source

|

| Record name | [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid | |

CAS RN |

857969-93-8 |

Source

|

| Record name | [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)

![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)